molecular formula C21H19N7O4 B6559307 N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847387-08-0

N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6559307
CAS No.: 847387-08-0
M. Wt: 433.4 g/mol
InChI Key: AEBYVDDWLVPYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolo-pyrimidine derivative characterized by a bicyclic scaffold fused with triazole and pyrimidine rings. Key structural features include:

  • Triazolo[4,5-d]pyrimidin-7-one core: Provides a rigid, planar structure conducive to π-stacking interactions with biological targets.
  • 4-Methoxyphenyl substituent at position 3 of the triazole ring: Enhances electron-donating properties and modulates solubility.
  • N-(4-acetamidophenyl)acetamide side chain: Introduces hydrogen-bonding capabilities and influences pharmacokinetic properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O4/c1-13(29)23-14-3-5-15(6-4-14)24-18(30)11-27-12-22-20-19(21(27)31)25-26-28(20)16-7-9-17(32-2)10-8-16/h3-10,12H,11H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBYVDDWLVPYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on diverse scientific literature.

Structural Characteristics

The molecular formula of this compound is C21H19N7O4C_{21}H_{19}N_{7}O_{4} with a molecular weight of 433.4 g/mol. The compound features a triazole-pyrimidine core which is known for its pharmacological significance in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine structures. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Several studies have demonstrated that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of triazole showed cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating potent activity .
  • Case Study 2 : In another study, compounds similar to this compound were evaluated for their ability to induce cell cycle arrest in cancer cells (B16F10), suggesting a mechanism for anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been reported to possess antibacterial and antifungal activities:

  • Research Findings : Compounds related to the triazole class have shown effectiveness against various bacterial strains. For example, studies indicated that certain triazole derivatives exhibited significant antibacterial activity against pathogenic bacteria compared to standard antibiotics .

Anti-inflammatory and Antioxidant Properties

Triazole-containing compounds are also recognized for their anti-inflammatory and antioxidant effects:

  • Research Insights : Compounds in this class have been reported to inhibit inflammatory pathways and reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
14-acetamidophenol + chloroacetyl chlorideFormation of N-(4-acetamidophenyl)acetamide
2Reaction with 4-methoxyphenyl hydrazineFormation of triazole structure
3Cyclization and purificationYield of N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo...

This compound exhibits various biological activities that make it a candidate for further investigation in the pharmaceutical field.

Anticancer Properties

Research indicates that compounds with similar structural motifs demonstrate significant anticancer activity. The triazole and pyrimidine components are known to interact with cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

Studies have shown that derivatives of triazolo-pyrimidines possess antimicrobial properties. The presence of the methoxy group enhances lipophilicity, which may improve membrane penetration and efficacy against bacterial strains.

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor cell proliferation ,
AntimicrobialEffective against Gram-positive bacteria ,
AntiviralPotential activity against viral infections ,

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo...] showed a marked decrease in cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds. The study found that these compounds exhibited significant activity against resistant strains of Staphylococcus aureus, indicating their potential as novel antimicrobial agents.

Conclusion and Future Directions

This compound represents a promising area of research within medicinal chemistry. Its diverse biological activities suggest potential applications in treating cancer and infectious diseases. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action further.

Comparison with Similar Compounds

Table 1: Comparative Structural and Pharmacological Profiles of Triazolo-Pyrimidine Derivatives

Compound Name Core Structure R1 (Position 3) R2 (Side Chain) Key Biological Activity
N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl]acetamide Triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl N-(4-acetylphenyl)acetamide Enhanced hydrophilicity, kinase inhibition
2-[3-(4-chlorophenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide Triazolo[4,5-d]pyrimidin-7-one 4-Chlorophenyl N-(4-methoxyphenyl)acetamide Cytotoxic (anticancer)
2-[3-(3-methoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Triazolo[4,5-d]pyrimidin-7-one 3-Methoxyphenyl N-(4-trifluoromethylphenyl)acetamide Improved metabolic stability
2-(3-(4-methoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide Triazolo[4,5-d]pyrimidin-7-one 4-Methoxyphenyl N-phenylacetamide Moderate antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy in and ) improve solubility and target binding via π-stacking .
  • Electron-withdrawing groups (e.g., trifluoromethyl in , chloro in ) enhance lipophilicity and membrane permeability, correlating with cytotoxic activity .
  • Acetamide side chains with aromatic substituents (e.g., 4-acetamidophenyl in the target compound vs. 4-trifluoromethylphenyl in ) dictate target specificity and metabolic stability .

Core Scaffold Variations :

  • Replacement of the triazole ring with thiazole (e.g., ) reduces planarity and alters binding kinetics .
  • Thioether linkages (e.g., ) increase lipophilicity but may reduce metabolic stability compared to oxygen-based analogs .

Pharmacological and Biochemical Comparisons

Table 2: Experimental Data from Selected Studies

Compound IC50 (Kinase Inhibition) Cytotoxicity (Cancer Cell Lines) Solubility (LogP) Metabolic Stability (t1/2)
N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetamide 0.12 µM >50 µM (HeLa) 2.8 4.2 h (Human liver microsomes)
2-[3-(4-chlorophenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide N/A 8.7 µM (MCF-7) 3.5 1.8 h
2-[3-(3-methoxyphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 0.45 µM 12.3 µM (A549) 4.1 6.5 h

Findings:

  • Kinase Inhibition : ’s compound shows potent kinase inhibition (IC50 = 0.12 µM), likely due to the 3,4-dimethoxyphenyl group enhancing target engagement .
  • Cytotoxicity : ’s 4-chlorophenyl derivative exhibits strong cytotoxicity (IC50 = 8.7 µM against MCF-7), attributed to increased lipophilicity and membrane penetration .
  • Metabolic Stability : The trifluoromethyl group in ’s compound extends half-life (t1/2 = 6.5 h), suggesting resistance to cytochrome P450 oxidation .

Q & A

Q. What are the foundational methods for synthesizing this compound, and how can researchers optimize yield?

The synthesis typically involves multi-step reactions, including cyclization of triazolo-pyrimidine cores and subsequent coupling with acetamide derivatives. A robust approach integrates flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility and reduce side reactions . Optimization requires Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, kinetic studies under continuous-flow conditions can minimize intermediate degradation . Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How is structural characterization performed to confirm the compound’s identity?

X-ray crystallography is the gold standard for resolving the triazolo-pyrimidine core and acetamide side-chain conformation . Complementary methods include:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., calculated vs. observed m/z).
  • NMR Spectroscopy: Key signals include the methoxy group (δ ~3.8 ppm, singlet) and carbonyl resonances (δ ~168–172 ppm) .
  • IR Spectroscopy: Confirms amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What initial biological assays are recommended to evaluate its activity?

Begin with in vitro enzyme inhibition assays targeting kinases or proteases, given the triazolo-pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization or TR-FRET assays to quantify IC₅₀ values . Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity. Dose-response curves should span 0.1–100 µM to identify therapeutic windows.

Advanced Research Questions

Q. How can researchers address low yield in the final coupling step of the synthesis?

Low yield often stems from steric hindrance at the acetamide linkage. Strategies include:

  • Microwave-Assisted Synthesis: Enhances reaction kinetics and reduces byproducts .
  • Catalytic Systems: Pd(PPh₃)₄ or CuI/ligand systems improve coupling efficiency for heteroaromatic intermediates .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while additives like DBU mitigate acid scavenging .

Q. How do structural modifications influence bioactivity?

The 4-methoxyphenyl group enhances membrane permeability, while the triazolo-pyrimidine core dictates target binding. For SAR studies:

  • Replace the methoxy group with electron-withdrawing substituents (e.g., -CF₃) to modulate lipophilicity and metabolic stability .
  • Modify the acetamide side chain with bioisosteres (e.g., sulfonamides) to improve solubility .
  • Use molecular docking (AutoDock Vina) to predict binding modes against kinases like EGFR or CDK2 .

Q. How should contradictory biological data between assays be resolved?

Contradictions may arise from assay-specific interference (e.g., fluorescence quenching). Validate findings with orthogonal methods:

  • SPR (Surface Plasmon Resonance): Measures direct binding kinetics (ka/kd) without fluorescent labels .
  • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells .
  • Replicate Studies: Cross-validate in ≥3 independent labs to exclude batch variability .

Q. What advanced techniques validate crystallographic data for polymorph screening?

  • PXRD (Powder X-Ray Diffraction): Differentiates polymorphs by comparing experimental vs. simulated patterns .
  • DSC (Differential Scanning Calorimetry): Identifies thermal transitions (melting points, glass transitions) to assess stability .
  • Solid-State NMR: Resolves hydrogen-bonding networks critical for dissolution rates .

Q. What analytical workflows ensure reproducibility in metabolic stability studies?

  • LC-HRMS Metabolite ID: Use C18 columns and gradient elution (0.1% formic acid in H₂O/ACN) to separate phase I/II metabolites .
  • CYP450 Inhibition Screening: Pool human liver microsomes with NADPH, and quantify parent compound depletion via UPLC .
  • Statistical Modeling: Apply multivariate analysis (e.g., PCA) to correlate structural features with half-life (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.